Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel-
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Overview
Description
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel-, is a synthetic organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- typically involves the reaction of cyclopropanecarboxylic acid with 2,2-dichloroethenyl and 2,2-dimethyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the type of reaction and reagents used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- include:
- Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester
- α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Uniqueness
What sets Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester, (1R,3R)-rel- apart from similar compounds is its specific stereochemistry and the presence of the 2,2-dichloroethenyl group, which imparts unique reactivity and properties. This makes it particularly valuable in certain chemical syntheses and industrial applications.
Properties
CAS No. |
63142-56-3 |
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Molecular Formula |
C10H14Cl2O2 |
Molecular Weight |
237.12 g/mol |
IUPAC Name |
ethyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8-/m0/s1 |
InChI Key |
QPTWKDNRYCGMJM-XPUUQOCRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](C1(C)C)C=C(Cl)Cl |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
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